Stereochemical Configuration at C3: (3R,5S,6R) vs. (3S,5S,6R) Diastereomer Identity and Atogepant Impurity Specification
The target compound bears the (3R,5S,6R) absolute configuration, which is the stereochemical epimer at C3 relative to the (3S,5S,6R) core scaffold used in both FDA-approved gepants ubrogepant and atogepant [1]. This configurational difference is not trivial: in the atogepant manufacturing process, the (3R,5S,6R) epimer is explicitly designated as 'Atogepant 3R-Diastereomer Impurity' and is controlled by validated chiral HPLC methods [2]. The atogepant process patent specifies that pure atogepant drug substance must contain less than 0.15% of this diastereomer impurity by HPLC, establishing a quantifiable threshold that procurement of the authentic (3R,5S,6R) reference standard directly supports [3].
| Evidence Dimension | Stereochemical identity and regulatory impurity specification limit |
|---|---|
| Target Compound Data | (3R,5S,6R)-3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one (CAS 1456803-38-5); defined as Atogepant 3R-Diastereomer Impurity |
| Comparator Or Baseline | (3S,5S,6R) diastereomer (CAS 1375794-69-6), the ubrogepant core intermediate and atogepant's required 3S configuration |
| Quantified Difference | Atogepant API specification: diastereomer impurity (3R epimer) ≤ 0.15% by chiral HPLC; differentiated by distinct chiral HPLC retention time and diagnostic ¹H and ¹³C NMR shifts |
| Conditions | Chiral HPLC separation; ¹H NMR and ¹³C NMR spectroscopic characterization; LC-MS confirmation of molecular ion consistent with parent mass (m/z 286.29) |
Why This Matters
Procurement of the correct (3R,5S,6R) diastereomer is essential for any laboratory performing atogepant or ubrogepant impurity profiling, ANDA method validation, or quality control release testing against pharmacopeial specifications.
- [1] Ubrogepant (formula-1): (3'S)-N-((3S,5S,6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-yl)-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxamide. WO2023119327A1, 2023. View Source
- [2] Veeprho. Atogepant 3R-Diastereomer Impurity. 'Characterized by distinct chiral HPLC retention, diagnostic proton and carbon NMR shifts, and a molecular ion consistent with the parent mass in LC-MS, enabling robust identification and quantitation.' Catalog No. VE0026465, 2025. View Source
- [3] WO2024150250A1. A process for the preparation of atogepant and its intermediates. 'The present inventors have developed an improved process for obtaining high-purity Atogepant, which [...] having less than about 0.15% of diastereomer impurity by HPLC.' Filed 2024. View Source
